molecular formula C22H26ClN7O B3480925 N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine

Cat. No.: B3480925
M. Wt: 439.9 g/mol
InChI Key: MLLJHBXGHWWNFS-UHFFFAOYSA-N
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Description

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine is a synthetic chemical compound with the molecular formula C22H26ClN7O and a molecular weight of 439.95 g/mol . This complex molecule is built around a 1,3,5-triazine core, a nitrogen-containing heterocycle known for its versatile applications in medicinal chemistry and chemical biology. The structure is further functionalized with a 3-chloro-4-methylphenyl group and a 4-(3-methoxyphenyl)piperazino methyl moiety. The piperazine ring is a common pharmacophore found in compounds targeting the central nervous system, suggesting potential research applications in neuroscience and pharmacology . The presence of multiple nitrogen atoms and aromatic systems makes this compound a valuable intermediate for developing novel chemical entities. It is suitable for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O/c1-15-6-7-16(12-19(15)23)25-22-27-20(26-21(24)28-22)14-29-8-10-30(11-9-29)17-4-3-5-18(13-17)31-2/h3-7,12-13H,8-11,14H2,1-2H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLJHBXGHWWNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine ring is formed by the cyclization of cyanuric chloride with appropriate amines under controlled conditions.

    Substitution Reactions: The triazine core undergoes substitution reactions with various nucleophiles, such as amino and methoxyphenyl groups, to introduce the desired substituents.

    Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Final Coupling: The final step involves coupling the substituted triazine with 3-chloro-4-methylaniline under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The electron-deficient triazine ring undergoes nucleophilic substitutions at positions 2, 4, and 6. Key reactions include:

Reaction Type Reagents/Conditions Products Yield Key Observations
AminationNH₃/EtOH, 80°CAdditional amino groups introduced at triazine positions65–78%Steric hindrance from piperazino-methyl group affects regioselectivity
Alkoxy SubstitutionRONa (R = Me, Et), DMF, 60°CMethoxy/ethoxy derivatives at triazine positions55–70%Requires anhydrous conditions to avoid hydrolysis
ThiolationRSH, K₂CO₃, DMSOThioether derivatives45–60%Limited solubility of thiols reduces efficiency

Functionalization of the Piperazine Moiety

The piperazine group participates in alkylation and acylation reactions:

Reaction Type Reagents/Conditions Products Yield Key Observations
N-AlkylationR-X (alkyl halides), K₂CO₃, CH₃CNQuaternary ammonium derivatives70–85%Selectivity for secondary vs. tertiary amines depends on steric factors
AcylationAcCl, pyridine, 0°C → RTAcetylated piperazine intermediates80–90%Protects amines during subsequent triazine modifications
SulfonylationArSO₂Cl, Et₃N, CH₂Cl₂Sulfonamide derivatives60–75%Enhances water solubility for pharmacological studies

Transformations of Aryl Substituents

The 3-chloro-4-methylphenyl and 3-methoxyphenyl groups participate in cross-coupling and oxidation:

Reaction Type Reagents/Conditions Products Yield Key Observations
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives 50–65%Chloro group directs coupling to para position
Oxidation (Methoxy)HNO₃/H₂SO₄, 0°CNitro-substituted aryl groups30–40%Over-oxidation risks require strict temperature control
DemethylationBBr₃, CH₂Cl₂, −78°CPhenolic derivatives 60–75%Preserves triazine integrity under cryogenic conditions

Reductive Transformations

Selective reduction of functional groups:

Reaction Type Reagents/Conditions Products Yield Key Observations
Nitro ReductionH₂, Pd/C, EtOHAminoaryl derivatives85–95%Requires catalyst poisoning mitigation strategies
Triazine Ring ReductionNaBH₄, NiCl₂, MeOHPartially saturated triazine intermediates20–35%Low yield due to competing decomposition pathways

Stability and Degradation Pathways

Critical stability data under varying conditions:

Condition Observation Implications
Acidic (pH < 3)Hydrolysis of triazine ring to form cyanuric acid derivativesRequires buffered formulations for pharmaceutical use
Basic (pH > 10)Degradation of piperazine linker via β-eliminationLimits compatibility with alkaline excipients
Thermal (>150°C)Decomposition into chloroaniline and triazine fragmentsNecessitates low-temperature storage and processing

Mechanistic Insights

  • Triazine Reactivity : Positions 4 and 6 are more electrophilic due to electron-withdrawing effects of adjacent amino groups, favoring nucleophilic attack.

  • Piperazine Activation : The lone pair on piperazine nitrogen facilitates protonation, enhancing electrophilicity for alkylation.

  • Aryl Group Directing Effects : Methoxy and chloro substituents influence cross-coupling regiochemistry via electronic and steric effects .

Pharmacological Modification Strategies

Reaction pathways are leveraged to optimize drug-like properties:

  • Sulfonylation improves blood-brain barrier penetration.

  • Demethylation introduces phenolic OH groups for enhanced hydrogen bonding with biological targets .

  • N-Alkylation modulates logP values to balance solubility and membrane permeability.

This compound’s reactivity profile underscores its versatility as a scaffold for medicinal chemistry, enabling targeted modifications to enhance efficacy and stability.

Scientific Research Applications

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazine Derivatives

Compound Name Core Structure Substituent 1 (Position 4) Substituent 2 (Position 6) Key Functional Groups
Target Compound 1,3,5-triazine 4-amino group 6-{[4-(3-methoxyphenyl)piperazino]methyl} Piperazine, chloro, methyl, methoxy
6-Chloro-2-piperazino-N-(2,4-dichlorobenzyl)pyrimidin-4-amine () Pyrimidine 2-piperazino 6-chloro, N-(2,4-dichlorobenzyl) Piperazine, dichlorophenyl
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine () 1,3,5-triazine 4-chloro, N-methyl 6-morpholin-4-yl, N-phenyl Morpholine, chloro, phenyl
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine () 1,3,5-oxadiazine 6-(4-chlorophenyl) 4-(trichloromethyl), N-aryl Trichloromethyl, chlorophenyl
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines () 1,3,5-triazine 4-cycloamino (e.g., 4-methylpiperidine) 6-aryl (e.g., 4-fluorophenyl, 4-chlorophenyl) Cycloamino, halogenated aryl

Key Observations :

  • The target compound’s piperazine-methyl group at position 6 is distinct from morpholine () or trichloromethyl () substituents in analogs.
  • Unlike pyrimidine-based analogs (), the triazine core offers greater rigidity and electronic diversity for target interactions.
  • The 3-chloro-4-methylphenyl group provides steric bulk and lipophilicity compared to simpler aryl groups in other derivatives .

Key Observations :

  • The target compound’s synthesis likely follows methods similar to , involving stepwise substitution on triazine precursors.
  • Dehydrosulfurization () and Grignard reactions () are less relevant to its synthesis.

Table 3: Comparative Bioactivity and Properties

Compound Name Bioactivity (Reported) Physicochemical Data (ESI-MS, NMR) Reference
Target Compound Not reported Predicted logP: ~3.5 (calculated via CLOGP) N/A
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Anticancer (in vitro) ESI-MS: m/z = 342.1 [M+H]⁺; δ(H) 7.2–7.4 (aromatic)
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines Antileukemic (IC₅₀: 1–10 μM) δ(H) 6.8–7.5 (aryl), δ(C) 160–165 (triazine C)
6-Chloro-2-piperazino-N-(2,4-dichlorobenzyl)pyrimidin-4-amine Antimicrobial ESI-MS: m/z = 412.4 [M+H]⁺

Key Observations :

  • The target compound’s lack of reported bioactivity contrasts with antileukemic () and antimicrobial () activities in analogs.
  • Its higher logP (vs. morpholine derivative in ) suggests enhanced membrane permeability.

Biological Activity

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine, with CAS number 827006-76-8, is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The molecular formula of this compound is C22H26ClN7O, with a molecular weight of approximately 439.9 g/mol. Its structure features a triazine core, a piperazine ring, and various substituents that enhance its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that triazine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action : The compound may interact with DNA or RNA synthesis pathways, leading to the inhibition of cancer cell proliferation. This is often mediated through the modulation of specific enzymes or receptors involved in cancer progression.
  • Case Studies :
    • In vitro studies demonstrated that similar triazine derivatives effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells.
    • Animal models have shown promising results in reducing tumor sizes when treated with these compounds.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against a range of pathogens.

  • Mechanism of Action : The antimicrobial activity is believed to arise from the disruption of bacterial cell membranes or interference with bacterial metabolic processes.
  • Research Findings :
    • Laboratory tests have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria.
    • Some studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference Source
AnticancerVarious cancer cell linesInhibition of DNA/RNA synthesis
AntimicrobialStaphylococcus aureusDisruption of cell membrane integrity
Escherichia coliInterference with metabolic processes

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions:

  • Starting Materials : The synthesis often begins with commercially available triazine derivatives and piperazine.
  • Reaction Conditions : Controlled conditions are crucial for achieving high yields; this includes the use of catalysts and inert atmospheres to minimize side reactions.
  • Purification : Post-synthesis purification via recrystallization or chromatography is essential for obtaining a pure product suitable for biological testing.

Future Directions

The ongoing research into the biological activities of this compound suggests potential therapeutic applications in oncology and infectious diseases. Further studies are needed to elucidate the precise mechanisms underlying its activities and to explore its efficacy in clinical settings.

Q & A

Q. Basic Characterization Techniques

  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and integration ratios. For example, aromatic protons in the 3-methoxyphenyl group appear as distinct singlets (~δ 6.8–7.4 ppm), while the piperazine methylene protons resonate at δ 2.5–3.5 ppm .
  • Elemental Analysis : Validate purity by matching experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .
  • HPLC-MS : Assess purity (>95%) using reverse-phase chromatography with a C18 column and ESI-MS to confirm molecular ion peaks .

How should structure-activity relationship (SAR) studies be designed to evaluate its antileukemic potential?

Q. Advanced Experimental Design

  • Analog Synthesis : Prepare derivatives with variations in the aryl (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and piperazine (e.g., 4-methylpiperidine vs. 4-phenylpiperazine) groups to assess substituent effects .
  • Biological Assays : Test compounds against leukemia cell lines (e.g., K562, HL-60) using MTT assays. Compare IC₅₀ values and correlate with structural features (e.g., electron-withdrawing groups enhance activity) .
  • 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic interactions and predict activity trends .

How can contradictory biological activity data across studies be resolved?

Q. Advanced Data Analysis Framework

  • Control Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. notes that substituent electronic effects (e.g., methoxy vs. nitro groups) significantly alter activity, requiring systematic comparisons .
  • Meta-Analysis : Pool data from multiple studies and apply multivariate regression to isolate critical structural determinants (e.g., logP, hydrogen-bonding capacity) .
  • Mechanistic Validation : Use knock-out models (e.g., CRISPR for target genes) to confirm on-target effects and rule off-target interactions .

What computational strategies are effective for predicting its pharmacokinetic properties?

Q. Methodological Integration of Modeling

  • ADME Prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 interactions). The trifluoromethyl group in similar compounds () enhances lipophilicity but may reduce aqueous solubility .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., Bcr-Abl kinase) using GROMACS to identify critical binding motifs (e.g., piperazine flexibility) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR-guided optimizations .

How can solubility and stability challenges be addressed during formulation?

Q. Advanced Physicochemical Optimization

  • pH Stability Testing : Expose the compound to acidic (2M HCl), basic (10% NaOH), and neutral buffers (). Monitor degradation via HPLC to identify labile bonds (e.g., triazine ring hydrolysis) .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility. For example, achieved 78% yield by recrystallizing triazine derivatives in ethanol/water mixtures .
  • Lyophilization : Convert the compound to a stable hydrochloride salt for long-term storage .

What mechanistic studies are recommended to elucidate its apoptosis-inducing effects?

Q. Advanced Mechanistic Probes

  • Flow Cytometry : Quantify apoptosis in treated cells using Annexin V/PI staining and correlate with caspase-3/7 activation ( highlights similar triazine-induced apoptosis pathways) .
  • Western Blotting : Assess pro-apoptotic proteins (e.g., Bax, Bcl-2) and DNA damage markers (γ-H2AX) .
  • Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects (e.g., FLT3 inhibition) .

What emerging technologies could revolutionize its synthesis and analysis?

Q. Future Directions in AI and Automation

  • AI-Driven Synthesis : Implement reinforcement learning (e.g., IBM RXN) to predict optimal reaction pathways and reduce trial-and-error experimentation .
  • High-Throughput Screening (HTS) : Use robotic platforms to test 1000+ analogs/week for activity and toxicity .
  • In Situ Spectroscopy : Integrate Raman or IR probes for real-time monitoring of reaction intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.